1-(2-nitrophenyl)-1H-indole
Overview
Description
1-(2-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to the indole structure. Indoles are significant in various fields due to their biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1H-indole can be synthesized through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Transition Metal-Catalyzed Reactions: Recent advancements have shown that transition metal catalysts, such as palladium or copper, can facilitate the formation of indoles through cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, due to its electron-rich nature.
Common Reagents and Conditions:
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products:
Reduction: The major product is 1-(2-aminophenyl)-1H-indole.
Electrophilic Substitution: Depending on the substituent introduced, products such as 5-bromo-1-(2-nitrophenyl)-1H-indole can be formed.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
1-(2-Nitrophenyl)ethanol: This compound shares the nitro group and phenyl ring but differs in the presence of an ethanol group instead of the indole structure.
2-Nitrobenzyl Alcohol: Similar in having a nitro group attached to a benzyl alcohol structure.
Uniqueness: 1-(2-Nitrophenyl)-1H-indole is unique due to the presence of both the nitro group and the indole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in simpler nitrobenzyl compounds.
Properties
IUPAC Name |
1-(2-nitrophenyl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-3-7-13(14)15-10-9-11-5-1-2-6-12(11)15/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYPDHWHOMTKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436046 | |
Record name | 1-(2-nitrophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-25-9 | |
Record name | 1-(2-nitrophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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